molecular formula C22H29NO5.C4H4O4<br>C26H33NO9 B1683255 Trimebutine maleate CAS No. 34140-59-5

Trimebutine maleate

Cat. No.: B1683255
CAS No.: 34140-59-5
M. Wt: 503.5 g/mol
InChI Key: FSRLGULMGJGKGI-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Trimebutine maleate primarily targets peripheral mu, kappa, and delta opiate receptors . These receptors play a crucial role in regulating intestinal and colonic motility and relieving abdominal pain .

Mode of Action

This compound interacts with its targets through an agonist effect . It also exhibits antimuscarinic effects and weak mu opioid agonist effects . At high concentrations, trimebutine inhibits the influx of extracellular calcium ions into smooth muscle cells and the release of calcium from intracellular calcium stores . This results in depolarization of the cell membrane and decreases peristalsis .

Biochemical Pathways

This compound affects several biochemical pathways. It accelerates gastric emptying, induces premature phase III of the migrating motor complex in the intestine, and modulates the contractile activity of the colon . It has also been shown to decrease reflexes induced by distension of the gut lumen in animals, suggesting a role in modulating visceral sensitivity .

Pharmacokinetics

The main pharmacokinetic parameters of this compound are as follows: the elimination half-life (T1/2) is approximately 9.2 hours, the time to reach peak concentration (Tmax) is around 1 hour, and the peak concentration (Cmax) is about 40 micrograms per liter . These parameters indicate the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their impact on bioavailability.

Result of Action

This compound has significant molecular and cellular effects. It significantly inhibits cell viability and colony formation . It also promotes cell apoptosis and induces Bcl-2 downregulation, accompanied by Bax upregulation . Both immunofluorescence staining and western blot results showed that trimebutine increases the level of active Caspase-3 . Moreover, trimebutine reduces the activation of both AKT and ERK signaling pathways .

Properties

CAS No.

34140-59-5

Molecular Formula

C22H29NO5.C4H4O4
C26H33NO9

Molecular Weight

503.5 g/mol

IUPAC Name

but-2-enedioic acid;[2-(dimethylamino)-2-phenylbutyl] 3,4,5-trimethoxybenzoate

InChI

InChI=1S/C22H29NO5.C4H4O4/c1-7-22(23(2)3,17-11-9-8-10-12-17)15-28-21(24)16-13-18(25-4)20(27-6)19(14-16)26-5;5-3(6)1-2-4(7)8/h8-14H,7,15H2,1-6H3;1-2H,(H,5,6)(H,7,8)

InChI Key

FSRLGULMGJGKGI-UHFFFAOYSA-N

Isomeric SMILES

CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)N(C)C.C(=C/C(=O)O)\C(=O)O

SMILES

CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)[NH+](C)C.C(=CC(=O)[O-])C(=O)O

Canonical SMILES

CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)N(C)C.C(=CC(=O)O)C(=O)O

Appearance

Solid powder

58997-91-4
58997-92-5
34140-59-5

Pictograms

Irritant; Health Hazard

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Debridat
Maleate Salt, Trimebutine
Maleate, Trimebutine
Modulon
Polibutin
Salt, Trimebutine Maleate
TM 906
TM-906
TM906
Transacalm
Trimebutine
Trimebutine Maleate
Trimebutine Maleate Salt

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does trimebutine maleate interact with the gastrointestinal tract to exert its effects?

A1: this compound exhibits a unique dual action on gastrointestinal motility. It acts on the enkephalinergic system, demonstrating both opioid agonist and antagonist properties depending on the specific receptors and location within the GI tract. [, ] This complex interaction allows this compound to normalize gastrointestinal motility, addressing both hypo- and hypermotility disorders. [] Research in conscious dogs has shown that this compound can both suppress and accelerate gastrointestinal motility depending on the digestive state and the specific segment of the GI tract. []

Q2: What evidence supports the efficacy of this compound in treating functional dyspepsia (FD)?

A2: Studies demonstrate that this compound effectively improves gastric receptive relaxation function in patients with functional dyspepsia (FD). [] Clinical trials have shown its efficacy in relieving FD symptoms like bloating, abdominal pain, and early satiety. [, ] Additionally, studies suggest that combining this compound with other medications, such as Simo decoction, [] may further enhance its effectiveness in treating postoperative gastrointestinal dysfunction.

Q3: How does this compound compare to other medications in treating irritable bowel syndrome (IBS)?

A3: Clinical trials suggest that this compound, when combined with other treatments like Bifid Triple Viable, demonstrates superior efficacy compared to this compound alone in treating irritable bowel syndrome (IBS). [] This combination therapy exhibits a higher total effective rate and a significant improvement in symptoms. [, ] Moreover, research indicates that this compound combined with Bifid Triple Viable might be more effective than this compound alone in reducing abdominal distension and diarrhea. []

Q4: Has the efficacy of this compound been studied in specific subtypes of IBS, such as diarrhea-predominant IBS (IBS-D)?

A4: Yes, this compound has shown promising results in treating IBS-D. Research indicates that combining this compound with Medilac-S improves symptoms and reduces recurrence rates in patients with IBS-D compared to either treatment alone. [] Similarly, this compound combined with montmorillonite powder demonstrates significant synergistic effects in treating IBS-D. []

Q5: What is known about the pharmacokinetics of this compound?

A5: Research on the pharmacokinetic profile of this compound sustained-release tablets in healthy Chinese young men revealed key parameters like Tmax (4.0±0.9 h), Cmax (545.0±232.9) μg/L, and t1/2 (3.6±1.1 h). [] These parameters are similar to other formulations of this compound. [] Furthermore, studies show a significant correlation between the in vitro dissolution and in vivo absorption of this compound sustained-release tablets, indicating consistent drug release. []

Q6: Have there been efforts to develop formulations that enhance the delivery and bioavailability of this compound?

A6: Yes, researchers have developed controlled-release formulations of this compound. These formulations utilize specific excipients like butylated hydroxyanisole, cetanol, and attapulgite to control the drug's disintegration and dissolution, resulting in a more sustained release profile. [, ] Animal and human pharmacokinetic studies on these controlled-release formulations demonstrate reduced individual variability and prolonged drug release. [, ] Additionally, a this compound suppository has been developed, aiming to improve bioavailability by bypassing the first-pass metabolism in the liver. []

Q7: What analytical techniques are commonly employed to quantify this compound in biological samples?

A7: High-performance capillary electrophoresis (HPCE) has been successfully used to determine this compound concentrations in rat plasma. [, ] This method offers high sensitivity and accuracy, making it suitable for pharmacokinetic studies. [, ] Furthermore, a gradient liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the simultaneous determination of this compound and its two major metabolites in human plasma. [] This method utilizes protein precipitation followed by reverse-phase HPLC separation and offers a rapid and sensitive way to analyze this compound and its metabolites in biological samples. []

Q8: What methods are used to ensure the quality and consistency of this compound formulations?

A8: Quality control measures for this compound dispersible tablets include UV spectrophotometry for determining this compound concentration and HPLC for analyzing related substances. [] These methods, alongside assessments of dispersal uniformity, disintegration time, and dissolution rate according to established pharmacopoeial standards, ensure the quality and consistency of the formulation. [] Furthermore, researchers have developed and validated RP-HPLC methods for analyzing related impurities in this compound raw material and assaying its components in preparations, ensuring quality control throughout the manufacturing process. []

Q9: What are some potential areas of future research for this compound?

A9: Further research could explore the precise mechanisms underlying the dual action of this compound on gastrointestinal motility. [, ] Additionally, investigating the long-term effects and safety profile of this compound, particularly in specific patient populations like the elderly, could provide valuable insights. [] Developing novel drug delivery systems, such as targeted nanoparticles, to enhance the efficacy and minimize potential side effects of this compound is another promising area for future research.

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